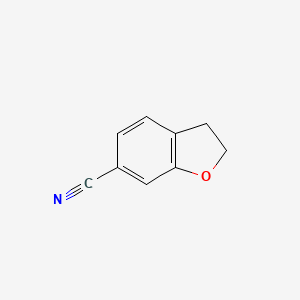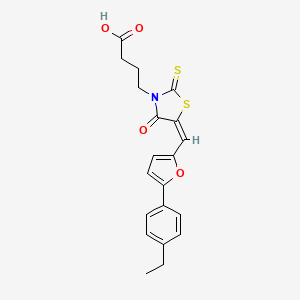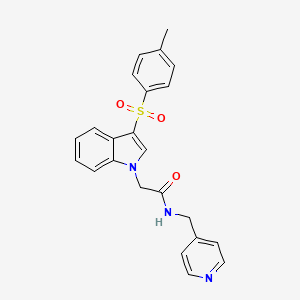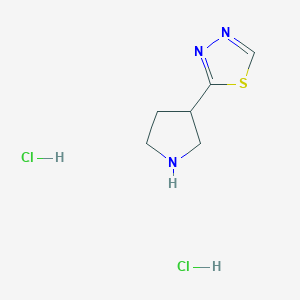
2,3-Dihydrobenzofuran-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydrobenzofuran-6-carbonitrile is a chemical compound with the CAS Number: 1112184-64-1 . It has a molecular weight of 145.16 . The IUPAC name for this compound is 2,3-dihydro-1-benzofuran-6-carbonitrile .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofurans has been a topic of interest in recent years due to their presence in various biologically active natural and pharmaceutical products . Different methods have been established towards the synthesis of 2,3-dihydrobenzofurans involved via intra- and inter-molecular reactions .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H7NO . The InChI code for this compound is 1S/C9H7NO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5H,3-4H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 145.16 .Wissenschaftliche Forschungsanwendungen
Crystallographic Analysis and Synthesis
2,3-Dihydrobenzofuran-6-carbonitrile derivatives demonstrate significant applications in crystallography and synthesis. For example, derivatives such as 2-(4-chlorophenyl)-5-(4-methoxybenzoyl)-4-(4-methylphenyl)-4,5-dihydrofuran-3-carbonitrile have been synthesized and analyzed using X-ray crystallography. These compounds are notable for demonstrating compliance with chloro-methyl and bromo-methyl exchange rules, offering insights into isomorphism and isostructural concepts in crystallography (Swamy et al., 2020).
Photoreactivity and Chemical Transformations
The photoreactivity of certain dihydrobenzofuran carbonitrile derivatives under different conditions has been explored. For instance, 2-oxoindeno[1,7-bc]furan-6-carbonitrile demonstrates a 1,3-carbalkoxy shift when irradiated in protic solvents. This shift results in the formation of various carbonitriles, offering valuable insights into their photoreactivity and potential applications in synthetic chemistry (Pfoertner et al., 1993).
OLED Applications
Some dihydrobenzofuran carbonitrile compounds find applications in organic light-emitting diodes (OLEDs). Compounds like 6-(3-(9H-carbazol-9-yl)phenyl)-9-ethyl-9H-carbazole-3-carbonitrile have been synthesized and used as host materials in blue phosphorescent OLEDs. These materials exhibit excellent performance, demonstrating their potential in advanced electronic applications (Deng et al., 2013).
Spectroscopic Characterization and NLO Properties
Dihydrobenzofuran carbonitrile derivatives have been characterized spectroscopically, with studies focusing on their nonlinear optical (NLO) properties and molecular structures. This is crucial in understanding their electronic properties and potential applications in photonics and optoelectronics (Wazzan et al., 2016).
Antimicrobial and Antioxidant Activities
These compounds also exhibit antimicrobial and antioxidant activities. For example, certain derivatives have been synthesized and evaluated for these properties, showing potential as candidates in pharmaceutical applications (Bassyouni et al., 2012).
Corrosion Inhibition
In the field of material science, some dihydrobenzofuran carbonitrile derivatives are investigated for their corrosion inhibition properties. This is particularly relevant in the protection of metals like steel in harsh chemical environments (Yadav et al., 2016).
Antiproliferative Activity
Certain derivatives demonstrate potential antiproliferative activity against human cancer cell lines. This highlights their significance in cancer research and potential therapeutic applications (Ferreira et al., 2018).
Zukünftige Richtungen
The interest in the study of 2,3-dihydrobenzofurans is constantly increasing because of their numerous biological properties such as anti-tumor, anti-cancer, anti-tubercular, and anti-malarial activities . This suggests that there could be future research directions in exploring these properties further.
Wirkmechanismus
Target of Action
The primary targets of 2,3-Dihydrobenzofuran-6-carbonitrile are the Bromo and Extra Terminal domain (BET) family proteins , which include BRD2, BRD3, BRD4, and BRDT . Each of these proteins contains two bromodomains, the first bromodomain (BD1) and the second bromodomain (BD2). This compound has been developed as a highly potent BET inhibitor with 1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) .
Mode of Action
This compound interacts with its targets by inhibiting the BET proteins. It exhibits a high degree of selectivity for the second bromodomain (BD2) over the first bromodomain (BD1), which allows it to selectively inhibit a subset of the bromodomains . This selectivity could potentially allow for the separation of efficacy and toxicity in therapeutic applications .
Biochemical Pathways
Given its role as a bet inhibitor, it is likely to impact gene expression and transcriptional regulation, as bet proteins are known to play key roles in these processes .
Pharmacokinetics
The pharmacokinetic properties of this compound have been optimized to improve its bioavailability. The insertion of a quaternary center into the 2,3-dihydrobenzofuran core blocked a key site of metabolism and improved solubility . This led to the development of a potent, highly soluble compound with good in vivo rat and dog pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be broad, given the wide-ranging roles of BET proteins in gene expression and cellular function. By selectively inhibiting BD2, this compound could potentially modulate the activity of BET proteins and thereby impact a range of cellular processes .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2,3-Dihydrobenzofuran-6-carbonitrile are not fully understood. It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of this compound are not well-documented. It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is suggested that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2,3-dihydro-1-benzofuran-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPOMXNJTKGVJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1112184-64-1 |
Source


|
| Record name | 2,3-dihydro-1-benzofuran-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-Tetrahydro-4h-Cyclopenta[d]pyrimidin-4-One](/img/structure/B2934199.png)
![3-Hydroxy-4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazen-1-yl]-N,N-dimethylnaphthalene-1-sulfonamide](/img/structure/B2934200.png)

![2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2934203.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2934206.png)




![2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2934214.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2934216.png)
